3-chloro-N-[(2Z)-3-[(pyridin-2-ylmethyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide
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Overview
Description
3-chloro-N-[(2Z)-3-[(pyridin-2-ylmethyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide is a complex organic compound that features a quinoxaline core, a pyridine moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2Z)-3-[(pyridin-2-ylmethyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the quinoxaline intermediate.
Sulfonamide Formation: The final step involves the reaction of the quinoxaline-pyridine intermediate with a sulfonyl chloride to form the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) on the quinoxaline ring, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Aminoquinoxalines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-[(2Z)-3-[(pyridin-2-ylmethyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and DNA.
Chemical Biology: It serves as a probe to study cellular pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2Z)-3-[(pyridin-2-ylmethyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of cellular pathways, ultimately affecting cell function and viability.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
Quinoxaline Derivatives: Compounds with a quinoxaline core are often studied for their anticancer and antimicrobial properties.
Benzenesulfonamide Derivatives: These compounds are known for their use as enzyme inhibitors, particularly in the treatment of diseases like glaucoma and hypertension.
Uniqueness
3-chloro-N-[(2Z)-3-[(pyridin-2-ylmethyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide is unique due to its combination of structural features, which confer specific biological activities and make it a versatile compound for various applications in medicinal and chemical research.
Properties
Molecular Formula |
C20H16ClN5O2S |
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Molecular Weight |
425.9 g/mol |
IUPAC Name |
3-chloro-N-[3-(pyridin-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H16ClN5O2S/c21-14-6-5-8-16(12-14)29(27,28)26-20-19(23-13-15-7-3-4-11-22-15)24-17-9-1-2-10-18(17)25-20/h1-12H,13H2,(H,23,24)(H,25,26) |
InChI Key |
ITNIUNGTVZDUPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC(=CC=C3)Cl)NCC4=CC=CC=N4 |
Origin of Product |
United States |
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